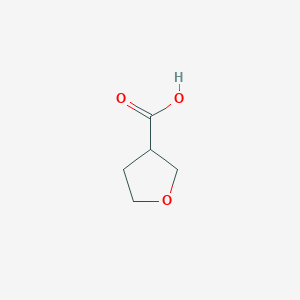

Tetrahydrofuran-3-carboxylic acid

描述

Significance as a Core Heterocyclic Scaffold in Organic Synthesis

Tetrahydrofuran-3-carboxylic acid serves as a crucial chiral building block in organic synthesis, providing a robust framework for constructing highly functionalized and stereochemically complex target molecules. muni.czresearchgate.net The tetrahydrofuran (B95107) ring is a prevalent motif found in a wide array of biologically active natural products, and synthetic strategies often rely on pre-functionalized THF building blocks to access these structures. muni.czresearchgate.net

The utility of this compound lies in its dual functionality. The carboxylic acid group is a versatile handle for a multitude of chemical transformations, including reduction to alcohols, conversion to amides and esters, or participation in decarboxylative coupling reactions. wikipedia.orgprinceton.edu Simultaneously, the THF ring provides a defined three-dimensional structure that can influence the biological activity of the final molecule. nih.gov Researchers utilize this scaffold to synthesize novel chiral derivatives, such as nucleoside analogues and other complex tetrahydrofurans, by leveraging the existing ring structure and modifying the carboxylic acid moiety. researchgate.net

The development of synthetic methods that employ such building blocks is a key area of research. For instance, enantioselective bio-oxidations have been used to create chiral lactones that serve as precursors to highly functionalized tetrahydrofuran rings, demonstrating a "green chemistry" approach to these valuable intermediates. muni.cz

Table 1: Application of this compound Derivatives in Synthesis

| Derivative/Precursor Class | Synthetic Application | Research Objective | Reference(s) |

|---|---|---|---|

| Chiral Lactone Carboxylic Acids | Synthesis of chiral tetrahydrofuran derivatives, nucleoside analogues. | To develop a simple, enantioselective method for creating structurally diverse chiral building blocks. | researchgate.net |

| 3-Amino-tetrahydrofuran-3-carboxylic Acid Amides | Investigated for use as medicaments. | To prepare compounds in high optical purity for potential therapeutic applications. | google.com |

| Prochiral Bicyclo-ketones | Precursors for chiral lactones via Baeyer-Villiger bio-oxidation. | To access highly functionalized chiral tetrahydrofuran rings for natural product synthesis. | muni.cz |

| C2-Substituted Tetrahydrofuran-5-carboxylic Acids | Substrates for decarboxylative arylation reactions. | To achieve stereoselective C-H functionalization, creating complex substituted heterocycles. | acs.org |

Historical Context of Tetrahydrofuran Ring Systems and Carboxylic Acid Functionalities in Drug Discovery and Materials Science

The importance of both the tetrahydrofuran ring and the carboxylic acid group is well-established in the annals of chemistry. Saturated oxygen heterocycles like THF are key components in numerous natural products and have become integral to the structure of many synthetic drugs. researchgate.net The inclusion of a THF motif can enhance a compound's hydrophilicity, metabolic stability, and biological activity. researchgate.net

A pivotal moment in the history of the THF scaffold in drug discovery was its incorporation into HIV protease inhibitors. The potency-enhancing effect of the (S)-tetrahydrofuranyl urethane (B1682113) was a key discovery that led to the design of the successful antiretroviral drug Amprenavir. nih.gov Further research has explored increasingly complex fused and tricyclic THF systems to improve binding affinity and combat drug resistance. nih.gov The THF ring's ability to form critical hydrogen bonds within enzyme active sites, as well as its role in creating conformational rigidity, has cemented its status as a privileged scaffold in medicinal chemistry. nih.gov

The carboxylic acid functional group has an even longer history, being known to humanity for millennia through compounds like acetic acid in vinegar. britannica.comlibretexts.org In the 19th and 20th centuries, chemists learned to harness this group, leading to landmark developments. Acetylsalicylic acid, or Aspirin, where a carboxylic acid is esterified, became one of the first blockbuster drugs and remains a staple medication. britannica.comlongdom.org In materials science, the ability of dicarboxylic acids like adipic acid and terephthalic acid to form polymers through condensation reactions with diols or diamines gave rise to globally important materials such as nylon and polyesters, respectively. wikipedia.orgbritannica.com The reactivity of the carboxyl group has made it a cornerstone of both pharmaceutical and polymer production. wikipedia.orglongdom.org

Table 2: Historical Milestones of THF and Carboxylic Acid Moieties

| Moiety | Milestone/Application | Significance | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Use of Acetic Acid in vinegar | Known since antiquity for preservation and flavoring. | libretexts.org |

| Carboxylic Acid | Synthesis of Aspirin (Acetylsalicylic Acid) | A foundational analgesic and anti-inflammatory drug, demonstrating medicinal value. | britannica.comlongdom.org |

| Carboxylic Acid | Development of Nylon and Polyesters | Revolutionized materials science with the creation of durable, versatile synthetic polymers. | wikipedia.orgbritannica.com |

| Tetrahydrofuran | Use as a versatile solvent | Became a key aprotic, polar solvent for a wide range of organic and polymer reactions. | wikipedia.org |

| Tetrahydrofuran | Incorporation into HIV Protease Inhibitors (e.g., Amprenavir) | Demonstrated the THF ring's role as a "privileged scaffold" for enhancing drug potency and target binding. | nih.gov |

| Tetrahydrofuran | Found in diverse natural products (Lignans, Acetogenins) | Established the THF ring as a common and important structural motif in biologically active molecules from nature. | researchgate.netwikipedia.org |

Scope and Objectives of Current Research on this compound

Contemporary research involving this compound and its derivatives is focused on several key areas, primarily aimed at leveraging its unique structure for new applications in medicine and improving the efficiency of its use in synthesis.

A major objective is the development of novel therapeutic agents. Patent literature reveals active research into the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are being investigated for their potential as medicaments. google.com This involves creating these complex molecules with high optical purity, as the specific stereochemistry at the 3-position is critical for biological activity. google.com

Another significant research thrust is the advancement of synthetic methodologies. Scientists are developing new catalytic asymmetric reactions, such as the permanganate (B83412) oxidation of dienes, to provide direct and efficient access to structurally diverse and enantiomerically enriched tetrahydrofurans. acs.org Furthermore, the carboxylic acid group itself is the subject of innovative chemical methods. Modern metallaphotoredox catalysis now enables the direct use of the native carboxylic acid functionality for transformations like alkylation, arylation, and amination. princeton.edu These cutting-edge techniques allow for the late-stage functionalization of complex molecules, which is a highly valuable tool in drug discovery programs. princeton.edu This approach allows chemists to rapidly create a library of analogues from a common intermediate like this compound to explore structure-activity relationships.

Table 3: Current Research Focus on this compound and Related Structures

| Research Area | Specific Focus | Objective | Reference(s) |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides. | To produce optically pure compounds for evaluation as new medicines. | google.com |

| Asymmetric Catalysis | Catalytic asymmetric oxidative cyclization of 1,4-dienoates. | To create direct, efficient, and highly enantioselective routes to substituted THF rings. | acs.org |

| Synthetic Methodology | Metallaphotoredox catalysis for decarboxylative functionalization. | To use the native carboxylic acid group directly for late-stage C-C and C-N bond formation in drug discovery. | princeton.edu |

| Antiviral Research | Incorporation of heterocyclic scaffolds into inhibitor designs. | To develop new agents that can overcome drug resistance by targeting viral enzymes like proteases. | nih.govnih.govdntb.gov.ua |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405339 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-31-8, 66838-42-4 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydrofuran 3 Carboxylic Acid and Its Derivatives

Catalytic Oxidation Routes to Tetrahydrofuran-3-carboxylic Acid

Directing the oxidation to the C3 position of the tetrahydrofuran (B95107) ring is a non-trivial synthetic problem, as the α-positions (C2 and C5) are generally more activated and susceptible to oxidation. researchgate.net Consequently, advanced catalytic methods are required to achieve the desired regioselectivity.

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of C(sp³)–H bonds, which are typically unreactive. nih.gov These methods often employ a directing group, a functional moiety within the substrate that coordinates to the metal center and positions it in proximity to the target C-H bond, facilitating selective activation and functionalization. acs.orgnih.gov

For the synthesis of this compound derivatives, a strategy could involve the use of a substrate containing a tetrahydrofuran ring and a carboxylic acid (or a precursor) tethered to a directing group. Palladium catalysts are particularly effective in such transformations. For instance, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce substituted tetrahydrofurans. nih.gov While this method builds the ring, adapting it for a C3-carboxy functionality is a key challenge. A more direct approach involves the C-H activation of a pre-formed tetrahydrofuran ring. Research by Daugulis and others has shown that palladium catalysts, in conjunction with specific ligands and oxidants, can arylate C(sp³)–H bonds. nih.gov Applying this logic, a carboxylation reaction could be envisioned using CO or a chloroformate equivalent as the carbon source.

A plausible, though challenging, pathway involves the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, which has been used to form substituted tetrahydrofurans with high diastereoselectivity. nih.govorganic-chemistry.org The key to accessing the 3-carboxy derivative would lie in the design of the starting γ-hydroxy alkene.

Table 1: Representative Palladium-Catalyzed Tetrahydrofuran Synthesis

| Catalyst System | Substrates | Product Type | Diastereomeric Ratio (dr) | Reference |

| Pd₂(dba)₃ / P(o-tol)₃ / NaOtBu | 4-penten-1-ol, 2-bromonaphthalene | 2-Aryl-tetrahydrofuran | N/A | nih.gov |

| Pd(OAc)₂ / Ligand | γ-hydroxy alkene, aryl bromide | 2,5-disubstituted-tetrahydrofuran | up to >20:1 | nih.govorganic-chemistry.org |

| Pd(OAc)₂ / MPAA Ligand | Aliphatic Carboxylic Acids, Aryl Iodides | α-Arylated Carboxylic Acid | N/A | nih.gov |

This table illustrates the capability of palladium systems in forming and functionalizing related structures, highlighting the potential for adaptation to synthesize this compound.

Achieving selectivity for the C3 position over the more reactive C2/C5 positions is the primary hurdle in the direct oxidation of the tetrahydrofuran ring. researchgate.netnih.gov Most direct oxidation methods using common oxidants or even transition-metal catalysts under aerobic conditions tend to yield γ-butyrolactone (from oxidation at C2) or other ring-cleavage products. nih.govrsc.org

Control can be exerted through several strategies:

Directing Groups: As mentioned, directing groups are the most powerful strategy for site-selectivity. acs.org A group that positions the metal catalyst specifically over the C3-H bond would be required. Carboxylic acids themselves can act as directing groups in certain C-H activation reactions. nih.gov

Steric Hindrance: Introducing bulky substituents at the C2 and C5 positions of the tetrahydrofuran ring can sterically block these sites, thereby favoring functionalization at the less hindered C3 position.

Electronic Effects: The electronic nature of the catalyst and substrate can influence the reaction's regioselectivity. In photocatalytic systems, for instance, the generation of specific radical species can lead to selective C-H bond activation. A metal-free system using photocatalytically generated bromine radicals has been shown to enable selective α-C–H functionalization, but achieving β-selectivity remains a significant challenge. rsc.org

Multi-Step Linear and Convergent Synthetic Strategies

Strategies Utilizing Biomass-Derived Precursors (e.g., Furan (B31954) Derivatives)

The synthesis of this compound and its derivatives from biomass-derived precursors represents a sustainable approach to producing valuable chemicals. rsc.org Furan derivatives, such as 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), are important platform chemicals produced from furfural (B47365) and 5-hydroxymethylfurfural, respectively. d-nb.info

The hydrogenation of the furan ring in FCA and FDCA to yield tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) can be readily achieved using palladium catalysts. d-nb.info While these specific examples yield 2-substituted tetrahydrofurans, the principles can be adapted for the synthesis of 3-substituted analogs. For instance, the reactivity of furan-3-carboxylic acid is lower than that of FCA, but it can still undergo C-O hydrogenolysis to some extent. d-nb.info

A convenient synthesis of furan-3-carboxylic acid and its derivatives has been reported starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This is followed by a nucleophilic displacement of the trichloromethyl group by various nucleophiles, including hydroxide, to afford the desired carboxylic acid. researchgate.net This method provides a direct route to the furan-3-carboxylic acid scaffold, which can then be further modified or reduced to the corresponding tetrahydrofuran derivative.

Synthesis from Amino Acids (e.g., Racemic Methionine, L-Aspartic Acid)

Amino acids serve as versatile and readily available chiral starting materials for the synthesis of enantiopure tetrahydrofuran derivatives. researchgate.net For example, (S)-3-amino tetrahydrofuran hydrochloride can be synthesized from L-aspartic acid or L-methionine in a process that avoids chromatography and is suitable for large-scale production. researchgate.net

The synthesis from L-aspartic acid involves a six-step process: acylation, esterification, reduction, cyclization, hydrolysis, and salification. google.com This method is advantageous due to the low cost and availability of the starting material, as well as the simple and mild reaction conditions, leading to a high yield and purity of the final product. google.com Similarly, amino acid methyl esters, which are important synthetic intermediates, can be prepared in good to excellent yields by reacting amino acids with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov

Stereoselective Formation of Substituted Tetrahydrofuran Carboxylic Acid Frameworks

The stereoselective synthesis of substituted tetrahydrofuran frameworks is crucial for accessing specific isomers with desired biological activities. Various strategies have been developed to control the stereochemistry during the formation of the tetrahydrofuran ring.

One approach involves the Matteson homologation of boronic acid esters. uni-saarland.de This method allows for the stereoselective extension of chiral boronic acid esters, leading to highly substituted tetrahydrofurans as single stereoisomers. uni-saarland.de Another strategy is the intramolecular O-alkylation of a tethered epoxide, which can afford tetrahydrofurans as single olefin isomers. nih.gov

Palladium-catalyzed methods have also been employed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Additionally, the decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids has been shown to proceed with high cis-selectivity. acs.org

Radical cyclization reactions offer another avenue for stereocontrol. The diastereoselectivity in the synthesis of 2,4-disubstituted tetrahydrofurans via radical cyclization can be controlled by the addition of Lewis acids, with the trans-isomer being the major product in the unperturbed reaction.

Diastereoselective Conjugate Additions

Diastereoselective conjugate addition reactions are a powerful tool for the stereocontrolled synthesis of substituted tetrahydrofurans. These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating one or more new stereocenters.

One notable approach involves the highly diastereoselective conjugate addition of enoxy silanes to vinyl diazonium salts, which yields 2-diazo-1,5-dicarbonyl compounds. These intermediates can then undergo rhodium-catalyzed reactions to form tetrahydrofuran products with up to six contiguous stereocenters. nsf.gov For instance, the reaction of a specific diazo dicarbonyl compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a Rhodium(II) acetate (B1210297) catalyst produces a bicyclic tetrahydrofuran as a single diastereomer in good yield. nsf.gov

Another strategy employs the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes. nih.gov This process results in the formation of 2,3-disubstituted tetrahydrofurans where the 2-aryl and 3-arylsulfinyl substituents are consistently in a trans relationship. The diastereoselectivity of this reaction is influenced by the electronic properties of the substituents on both the sulfoxide (B87167) and the aldehyde. nih.gov Specifically, electron-withdrawing groups on the aromatic ring of the sulfoxide and electron-donating groups on the aldehyde enhance the diastereoselectivity. nih.gov

Palladium-catalyzed carboetherification of acyclic internal alkenes represents another significant advancement. nih.gov By utilizing an improved catalyst system composed of Pd₂(dba)₃ and S-Phos, it is possible to synthesize polysubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The mechanism involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by alkoxide substitution and a key syn-oxypalladation step to generate a common intermediate that leads to the tetrahydrofuran product. nih.gov

Table 1: Examples of Diastereoselective Conjugate Addition Reactions for Tetrahydrofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| Enoxy silane (B1218182) and vinyl diazonium salt | Rh₂(OAc)₄ | Bicyclic tetrahydrofuran | Single diastereomer | Up to 89% nsf.gov |

| Aryl 3-chloropropylsulfoxide and aldehyde | - | 2,3-disubstituted tetrahydrofuran | High (trans selective) | - |

| γ-hydroxy alkene and aryl bromide | Pd₂(dba)₃/S-Phos | Polysubstituted tetrahydrofuran | Up to >20:1 nih.gov | Good to excellent nih.gov |

Intramolecular Cyclization Reactions (e.g., Hydroalkoxylation/Reduction, Hydroamination/Reduction)

Intramolecular cyclization reactions are a cornerstone of tetrahydrofuran synthesis, involving the formation of the ring from a linear precursor containing both the hydroxyl and a reactive functional group.

Hydroalkoxylation/Reduction: This method involves the intramolecular addition of a hydroxyl group to an unsaturated bond, such as an alkene or alkyne, followed by reduction. Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is an effective method that tolerates a variety of functional groups. organic-chemistry.org Similarly, gold(I) catalysts can effectively catalyze the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to yield the corresponding tetrahydrofuran derivatives in good yields. organic-chemistry.org Reductive cyclization of acetylenic aldehydes using chiral rhodium catalysts also provides a route to enantiomerically enriched tetrahydrofurans. organic-chemistry.org

Hydroamination/Reduction: While less common for the direct synthesis of this compound, hydroamination reactions serve as a parallel strategy for synthesizing related nitrogen-containing heterocycles like pyrrolidines. These reactions can sometimes be adapted for oxygen heterocycles. For example, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming cyclic amines, and similar conditions can be applied to the hydroalkoxylation of allenes. organic-chemistry.org

Radical cyclization reactions also provide a versatile entry to the tetrahydrofuran skeleton. For instance, the cyclization of 3-oxa-5-hexenyl radicals can lead to 2,4-disubstituted tetrahydrofurans. The diastereoselectivity of this process can be controlled by the addition of Lewis acids.

Table 2: Intramolecular Cyclization Strategies for Tetrahydrofuran Synthesis

| Reaction Type | Substrate | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Hydroalkoxylation | γ- or δ-hydroxy olefin | Platinum catalyst | Tolerates various functional groups organic-chemistry.org |

| Hydroalkoxylation | γ- or δ-hydroxy allene | Gold(I) catalyst | Good yields organic-chemistry.org |

| Reductive Cyclization | Acetylenic aldehyde | Chiral Rhodium catalyst | Enantioselective organic-chemistry.org |

| Radical Cyclization | 3-oxa-5-hexenyl radical | Lewis acids | Controllable diastereoselectivity |

Ring-Opening Cross-Metathesis Approaches

Ring-opening cross-metathesis (ROCM) is a powerful olefin metathesis reaction that allows for the formation of functionalized acyclic compounds from cyclic olefins. While not a direct method for synthesizing the tetrahydrofuran ring itself, it is a valuable tool for creating precursors that can subsequently be cyclized to form tetrahydrofurans.

The ROCM of cycloolefins, catalyzed by ruthenium alkylidene complexes, can produce dienes that are symmetrically or asymmetrically functionalized. caltech.edu The success of this reaction is often dependent on the ring size of the cycloolefin and the nature of the cross-partner. For instance, seven- and eight-membered ring substrates readily undergo ROCM with a variety of alkenes, while less-strained five- and six-membered rings often require electron-deficient cross-partners to proceed efficiently. caltech.eduharvard.edu

A key application of this methodology is the synthesis of end-differentiated dienes from trisubstituted cycloolefins and α,β-unsaturated carbonyl compounds. caltech.edu These dienes can then serve as versatile intermediates for further transformations, including cyclization to form substituted tetrahydrofurans. The regioselectivity of the ROCM reaction often places the carbonyl group on the less-hindered side of the resulting diene. caltech.edu

Furthermore, ring-opening metathesis polymerization (ROMP) can be terminated with specific agents to introduce functional groups at the polymer chain end. nih.gov For example, using vinylene carbonate or 3H-furanone as terminating agents in a ruthenium-initiated ROMP can introduce aldehyde or carboxylic acid functionalities. nih.gov This strategy provides a route to polymers with terminal groups that could potentially be used in the synthesis of more complex structures containing tetrahydrofuran moieties.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves the development of biocatalytic pathways and the use of sustainable reaction conditions.

Biocatalytic Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

A notable example is the biocatalytic hydrogenation of carboxylic acids to their corresponding primary alcohols. nih.gov The hyperthermophile Pyrococcus furiosus can catalyze the selective hydrogenation of a broad range of carboxylic acids. nih.gov This technology could potentially be applied to the reduction of tetrahydrofuran-dicarboxylic acids or related precursors.

Enzymatic resolution is another powerful biocatalytic tool for obtaining enantiomerically pure this compound, which is crucial for many pharmaceutical applications. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can be used for the kinetic resolution of racemic esters of this compound. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess.

Furthermore, biomass represents a sustainable feedstock for chemical synthesis. rsc.org Carbohydrates, for example, can be selectively dehydrated to form tetrahydrofuran derivatives. This process can be achieved by treating the corresponding N,N-dimethylhydrazones of pentose (B10789219) sugars under acidic or basic conditions, with each approach offering complementary stereoselectivity. rsc.org The resulting tetrahydrofuran hydrazones can then be converted into a variety of useful building blocks, including those with carboxylic acid functionalities. rsc.org

Sustainable Reaction Conditions and Catalytic Systems

The development of sustainable reaction conditions and catalytic systems is a key aspect of green chemistry. This includes the use of environmentally benign solvents, energy-efficient processes, and recyclable catalysts.

In the synthesis of tetrahydrofuran derivatives, efforts have been made to replace hazardous solvents. For example, benzotrifluoride (B45747) (BTF) has been investigated as a more environmentally friendly alternative to dichloromethane (B109758) (DCM) for olefin metathesis reactions. mdpi.com

The use of solid-supported catalysts is another important strategy for improving the sustainability of chemical processes. For instance, hydrotalcite-supported gold nanoparticle catalysts have been successfully used for the aerobic oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid in water, a green solvent. acs.org This system operates without the need for a homogeneous base and the catalyst can be recycled. acs.org

Chemical Reactivity and Functional Group Transformations of Tetrahydrofuran 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site of chemical reactivity in Tetrahydrofuran-3-carboxylic acid, undergoing a range of reactions typical of this functional group.

Nucleophilic Acyl Substitution Reactions and Derivative Formation

Nucleophilic acyl substitution is a key class of reactions for this compound, enabling the synthesis of various derivatives such as esters, amides, and anhydrides.

Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This equilibrium reaction is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com

Another method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for coupling the carboxylic acid with alcohols under mild conditions.

| Reactants | Reagents/Catalyst | Product |

| This compound, Alcohol | Acid catalyst (e.g., H₂SO₄, TsOH) | Tetrahydrofuran-3-carboxylate ester |

| This compound, Alcohol | DCC, DMAP | Tetrahydrofuran-3-carboxylate ester |

This table summarizes common esterification reactions of this compound.

The synthesis of amides from this compound typically requires activation of the carboxylic acid, as direct reaction with an amine is often inefficient. libretexts.org Coupling agents such as dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P) can be used to facilitate this transformation. libretexts.orgresearchgate.netorganic-chemistry.org The reaction proceeds by forming a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.org

Symmetrical and cyclic anhydrides of this compound can be prepared through dehydration coupling reactions. nih.govacs.org Reagents like oxalyl chloride or thionyl chloride in the presence of a catalyst such as triphenylphosphine (B44618) oxide can effectively promote the formation of the anhydride linkage under mild conditions. nih.govacs.org

| Starting Material | Reagents | Product |

| This compound, Amine | DCC or T3P | Tetrahydrofuran-3-carboxamide |

| This compound | Oxalyl chloride, Triphenylphosphine oxide | Tetrahydrofuran-3-carboxylic anhydride |

This table outlines the synthesis of amides and anhydrides from this compound.

Reduction Methodologies for Carboxylic Acid Transformation

The carboxylic acid group of this compound can be reduced to a primary alcohol using various reducing agents.

Powerful hydride-based reducing agents are effective for the reduction of the carboxylic acid in this compound to the corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol.

Borane-Tetrahydrofuran Complex (BH₃-THF): This reagent is a versatile and selective reducing agent for carboxylic acids. acs.orgcommonorganicchemistry.comwikipedia.org It reacts rapidly at room temperature to afford the corresponding alcohol in high yield. acs.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgcommonorganicchemistry.com

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very strong and non-selective reducing agent that readily reduces carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.comucalgary.ca The reaction is usually performed in an anhydrous, non-protic solvent such as diethyl ether or THF, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.comyoutube.com

| Reducing Agent | Product |

| Borane-Tetrahydrofuran Complex (BH₃-THF) | (Tetrahydrofuran-3-yl)methanol |

| Lithium Aluminium Hydride (LiAlH₄) | (Tetrahydrofuran-3-yl)methanol |

This table shows the products of the reduction of this compound with common hydride-based reducing agents.

A key advantage of using Borane-Tetrahydrofuran complex (BH₃-THF) is its ability to selectively reduce carboxylic acids in the presence of other functional groups. acs.orgcommonorganicchemistry.com Borane reacts with carboxylic acids faster than with many other functionalities, including esters, nitro groups, and halogens. libretexts.org This chemoselectivity allows for the targeted reduction of the carboxylic acid group in a multifunctional molecule without affecting other sensitive groups. libretexts.orgacs.org

In contrast, Lithium Aluminium Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. masterorganicchemistry.comcommonorganicchemistry.com It will reduce not only carboxylic acids but also a wide range of other functional groups, such as esters, amides, and ketones. masterorganicchemistry.combyjus.com Therefore, when selective reduction of a carboxylic acid is required in a molecule containing other reducible functional groups, BH₃-THF is generally the preferred reagent. commonorganicchemistry.com

The reactivity of this compound is characterized by the interplay between the saturated ether ring and the carboxylic acid group. This section details reactions involving the tetrahydrofuran (THF) ring.

Ring-Opening Reactions and Subsequent Transformations

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific catalytic conditions. These reactions typically proceed via cleavage of a C-O bond, transforming the cyclic ether into a linear, functionalized aliphatic chain.

Catalytic ring-opening of the parent THF molecule is a well-established process. For instance, frustrated Lewis pairs (FLPs) featuring a dimethylxanthene scaffold have been theoretically and experimentally shown to activate and cleave the THF ring. nih.govacs.org Theoretical studies indicate that FLPs such as those based on Al/P are energetically favorable for promoting this reaction. acs.org The mechanism involves the formation of a precursor complex between the FLP and the THF oxygen atom, followed by a transition state leading to the ring-opened product. nih.govacs.org Another approach involves N-heterocyclic carbene-boryl triflates, which, in the presence of nucleophiles like aryloxides, react with THF to yield ring-opened insertion products. rsc.org

Acid-catalyzed conditions are also commonly employed for THF ring-opening, often leading to polymerization. The cationic ring-opening polymerization of THF can be initiated by solid acid catalysts, such as H₃PW₁₂O₄₀·13H₂O, in the presence of an activator like acetic anhydride. nih.gov The proposed mechanism involves the protonation of acetic anhydride, which is then attacked by THF. Subsequent nucleophilic attack by other THF molecules leads to chain growth, forming polytetrahydrofuran (PTHF). nih.gov While these examples utilize unsubstituted THF, the presence of the 3-carboxylic acid group would likely influence the reaction, potentially acting as an internal nucleophile or modifying the electronic properties of the ether oxygen.

Functionalization of the Tetrahydrofuran Ring System

Direct functionalization of the C-H bonds of the tetrahydrofuran ring offers a powerful strategy for elaborating the structure of this compound. The positions alpha to the ether oxygen (C2 and C5) are particularly activated and are common sites for such reactions.

Modern photocatalytic methods enable the selective activation of the α-C–H bond of THF. For example, using nBu₄NBr as a cocatalyst activated by the photosensitizer 4-CzIPN, bromine radicals can be generated, which selectively abstract a hydrogen atom from the α-position of THF, allowing for subsequent C-S and C-C cross-coupling reactions. rsc.org Similarly, zinc-mediated C-H activation of THF under mild conditions has been used for regioselective addition to aryl-propiolates. rsc.org

A particularly relevant transformation for carboxylic acid-containing rings is decarboxylative functionalization. While direct examples for the 3-carboxylic acid isomer are scarce, MacMillan and co-workers have reported the decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids. acs.org This reaction, proceeding via a photoredox/nickel dual catalytic cycle, demonstrates that the carboxylic acid group can be replaced with a new substituent, providing a powerful method for modifying the THF scaffold. This suggests that this compound could undergo similar decarboxylative couplings at the C3 position.

The following table summarizes methods applicable to the functionalization of the THF ring.

| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |

| Photocatalytic C-H Coupling | 4-CzIPN, nBu₄NBr, Substrate | α (C2/C5) | α-Substituted THF |

| Zinc-Mediated C-H Addition | Zinc, Dibromocyclopropane, Propiolate | α (C2/C5) | α-Alkylated THF |

| Decarboxylative Arylation | NiCl₂·6H₂O, Bphen, ArB(OH)₂ | C3 (via analogy) | 3-Aryl-THF |

Hydrogenation and Hydrogenolysis Reactions

Under hydrogenation conditions, this compound can undergo two primary transformations: hydrogenation of the carboxylic acid to an alcohol or hydrogenolysis (ring-opening) of the ether linkage. The reaction outcome is highly dependent on the catalyst and reaction conditions.

Hydrogenation of carboxylic acids to alcohols is a valuable transformation, and various catalysts, such as platinum supported on titania (Pt/TiO₂), have been shown to be highly selective for this reduction under mild temperatures and pressures. researchgate.net

Conversely, hydrogenolysis involves the cleavage of a C-O bond in the THF ring. Studies on the closely related isomer, tetrahydrofuran-2-carboxylic acid, provide significant insight. Using a tungsten-modified rhodium catalyst (Rh-WOx/SiO₂), the hydrogenolysis of tetrahydrofuran-2-carboxylic acid proceeds with activity in cleaving the C-O bond at the 2-position, leading to products such as δ-valerolactone and 5-hydroxyvaleric acid. This demonstrates that C-O hydrogenolysis can be favored over carboxylic acid hydrogenation with the appropriate catalyst system. wikipedia.org For this compound, hydrogenolysis would be expected to cleave one of the C-O bonds, leading to substituted γ-butyrolactone or linear 4-hydroxy-pentanoic acid derivatives.

Generation and Reactivity of Advanced Intermediates

Beyond direct functionalization, the structure of this compound allows for the formation of advanced reactive intermediates, such as dianions and oxocarbenium ions, enabling more complex synthetic transformations.

Dianionic Species Formation and Electrophilic Trapping

The acidic protons of this compound—the carboxylic acid proton and the C-H protons alpha to the ether oxygen—can be removed by strong bases to form a dianionic species. This dianion can then be trapped by various electrophiles to introduce new substituents onto the ring.

Research on the analogous unsaturated compound, 3-furoic acid, demonstrates this principle effectively. Treatment of 2-methyl-3-furoic acid with two equivalents of butyllithium (B86547) generates a dianion at the carboxylate and the C-5 position. rsc.org This dianion readily reacts with a range of electrophiles. This reactivity is attributed to the stability of the dilithio species in THF, allowing even sluggish electrophiles to react efficiently. rsc.org A similar strategy is expected to be effective for this compound, where deprotonation would likely occur at the C2 or C5 position to form a thermodynamically stable dianion, which can then be alkylated, acylated, or undergo addition to carbonyls.

The table below, based on findings for the furoic acid system, illustrates the potential scope of this reaction for this compound. rsc.org

| Electrophile | Reagent Example | Expected Product Type from THF-3-CA Dianion |

| Alkyl Halide | 3-Bromoprop-1-ene | 2-(Allyl)this compound |

| Aldehyde | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)this compound |

| Ketone | Acetone | 2-(1-Hydroxy-1-methylethyl)this compound |

| Disulfide | Dimethyl disulfide | 2-(Methylthio)this compound |

Oxocarbenium Ion Intermediates in Asymmetric Transformations

Oxocarbenium ions are powerful electrophilic intermediates characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom. wikipedia.org They are frequently invoked in the chemistry of cyclic ethers, particularly in glycosylation reactions, and can be harnessed for complex stereoselective syntheses. wikipedia.org

The generation of an oxocarbenium ion from this compound would typically require derivatization. For example, reduction of the carboxylic acid to the corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran, followed by conversion of the primary alcohol to a good leaving group, would not directly lead to an oxocarbenium ion. Instead, formation would typically occur from a precursor with a leaving group at a position alpha to the ether oxygen (C2 or C5).

Alternatively, an oxocarbenium ion could be formed via activation of a derivative like 3-hydroxytetrahydrofuran. This alcohol, which can be synthesized from malic acid or via hydroboration of dihydrofurans, serves as a precursor to many other derivatives. Activation of the C3 hydroxyl and subsequent elimination or rearrangement could potentially lead to reactive intermediates, though not a classical oxocarbenium ion. More plausibly, functionalization at the C2 position of a tetrahydrofuran-3-ol derivative could install a leaving group, which upon departure would generate a C2-oxocarbenium ion. This intermediate could then be trapped by internal or external nucleophiles. Chiral oxocarbenium ions have been effectively used as electrophiles in highly diastereoselective and enantioselective aldol (B89426) additions and cycloadditions. wikipedia.org The stereochemical outcome of such reactions is often controlled by the conformation of the ring and the stereoelectronic effects of existing substituents, making them valuable in asymmetric synthesis. wikipedia.org

Stereochemistry and Stereoselective Control in Tetrahydrofuran 3 Carboxylic Acid Chemistry

Enantiomeric Forms: (R)- and (S)-Tetrahydrofuran-3-carboxylic Acid

Tetrahydrofuran-3-carboxylic acid exists as a pair of enantiomers, designated as (R)- and (S)- based on the spatial arrangement of the substituents around the chiral C3 carbon. These enantiomers exhibit identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light and with other chiral molecules.

The (R) and (S) descriptors are assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C3 carbon are prioritized based on atomic number: the oxygen atom of the hydroxyl group in the carboxylic acid, the C2 carbon of the ring, the C4 carbon of the ring, and the hydrogen atom. The spatial arrangement of these groups determines the (R) or (S) configuration. The absolute configuration of these enantiomers is crucial for their application in pharmaceuticals and as chiral building blocks.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-Tetrahydrofuran-3-carboxylic acid | 66838-42-4 | C₅H₈O₃ | 116.12 |

| (S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4 | C₅H₈O₃ | 116.12 |

| This compound (racemic) | 89364-31-8 | C₅H₈O₃ | 116.12 |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comtcichemicals.comnih.gov

The separation of racemic this compound into its pure enantiomers is a key process for its use in stereospecific applications. This separation, known as resolution, can be achieved through several methods.

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) with chiral columns is a common approach. For instance, anion-exchange chiral stationary phases have been shown to be effective for the enantiomeric resolution of acidic compounds like this compound. chiraltech.com Supercritical fluid chromatography (SFC) has also emerged as a viable technique for the enantioseparation of acidic compounds. chiraltech.com

Chemical resolution involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgacs.org After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure (R) and (S) enantiomers of this compound. libretexts.org

Methods for Enantiomeric Resolution and Purification

Diastereoselective Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives often requires precise control over the stereochemistry at multiple chiral centers. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities.

Achieving control over the relative stereochemistry in the synthesis of substituted tetrahydrofurans is a significant area of research. Various synthetic strategies have been developed to influence the formation of specific diastereomers. For example, intramolecular cyclization reactions of acyclic precursors are a common method for constructing the tetrahydrofuran (B95107) ring. The stereochemistry of the substituents on the acyclic chain can direct the stereochemical outcome of the cyclization, leading to the preferential formation of either cis or trans products. nih.gov

Research has demonstrated that the choice of reagents and reaction conditions can significantly impact the diastereoselectivity. For instance, in the palladium-catalyzed carboetherification of γ-hydroxy alkenes, the selection of the phosphine (B1218219) ligand can dramatically influence the diastereomeric ratio of the resulting substituted tetrahydrofurans. nih.gov Similarly, reactions involving the reduction of γ-lactols to form methyl tetrahydrofuran-3-carboxylates have shown that the choice of reducing agent can affect the diastereoselectivity of the product. These methods allow for the creation of highly substituted tetrahydrofuran derivatives with well-defined relative stereochemistry, which are valuable intermediates in the synthesis of complex molecules. nih.gov

Influence of Chiral Auxiliaries and Catalysts on Diastereoselectivity

The stereoselective synthesis of substituted tetrahydrofurans is a field of significant interest, with diastereoselectivity often being controlled through the use of either chiral auxiliaries or chiral catalysts. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of one or more subsequent reactions. springerprofessional.de After serving its purpose, the auxiliary is removed. Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and influence its stereochemical outcome without being consumed in the process. snnu.edu.cn

The synthesis of tetrahydrofuran rings can be achieved with high diastereoselectivity. For instance, [3+2] annulation reactions, which involve the combination of a three-atom component and a two-atom component to form a five-membered ring, can be guided by chiral auxiliaries. The use of optically active α-keto esters derived from chiral molecules like L-quebrachitol in cycloadditions with allylsilanes leads to tetrahydrofuran derivatives with a high level of diastereoselectivity. researchgate.net The auxiliary can then be removed to yield optically pure silyl-substituted tetrahydrofurans. researchgate.net

Chiral catalysts have also proven highly effective. Copper catalysts, when combined with chiral ligands, can mediate the ring expansion of oxetanes with diazoesters to afford tetrahydrofuran products in good yields and with high diastereoselectivity and enantioselectivity. nih.gov In one example, this method produced a tetrahydrofuran derivative with a 95:5 diastereomeric ratio and 98% enantiomeric excess (ee). nih.gov Furthermore, Lewis acid additives can have a profound impact on the diastereoselectivity of radical cyclization reactions that form the tetrahydrofuran ring. nih.gov

The interplay between a chiral auxiliary on a substrate and a chiral catalyst can lead to enhanced stereocontrol through a "match/mismatch" effect. beilstein-journals.org This phenomenon occurs when the stereochemical preferences of the auxiliary and the catalyst either align (match) to produce a single diastereomer in high selectivity or oppose each other (mismatch), leading to lower selectivity or the formation of a different diastereomer. beilstein-journals.org

Table 1: Examples of Catalyst and Auxiliary Influence on Tetrahydrofuran Synthesis

| Reaction Type | Stereochemical Control | Reagents/Catalysts | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Oxetane Ring Expansion | Chiral Catalyst | Copper catalyst, Chiral Ligand 170 | 95:5 | 98% | nih.gov |

| [3+2] Cycloaddition | Chiral Auxiliary | Allylsilane, α-keto ester from L-quebrachitol | High | N/A | researchgate.net |

Chiral Building Block Utility in Stereocontrolled Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically-defined target molecules. rsc.org this compound, in its enantiopure (R) and (S) forms, is a valuable chiral building block. Its rigid cyclic structure and functional groups make it an ideal scaffold for introducing specific stereochemistry into larger molecules.

The synthesis of these enantiopure building blocks is key to their utility. (S)-Tetrahydrofuran-3-carboxylic acid is often prepared through methods involving asymmetric catalysis or resolution, while the (R)-enantiomer can be obtained using chiral auxiliary-based methods. These enantiomers are then used in the synthesis of a variety of complex products, including other chiral tetrahydrofuran derivatives. researchgate.net

Role in Asymmetric Transformations and Medicinal Chemistry

The application of enantiomers of this compound as chiral building blocks is particularly prominent in medicinal chemistry, where the specific three-dimensional structure of a drug is critical for its biological activity. The conformationally rigid tetrahydrofuran scaffold is a desirable feature in drug design as it can help to properly orient other functional groups for optimal interaction with biological targets like enzymes or receptors.

(S)-Tetrahydrofuran-3-carboxylic acid is a key intermediate in the synthesis of certain Hepatitis B Virus (HBV) inhibitors and kinase modulators. Its derivatives have also been incorporated into peptidomimetics—compounds that mimic the structure and function of peptides—and have been explored for their potential as antithrombotic agents. For example, 3-amino-tetrahydrofuran-3-carboxylic acid derivatives are used in the development of novel therapeutics. google.com The synthesis of an amino-substituted derivative via an aldol-type reaction with 4-bromobenzaldehyde (B125591) was achieved with a high diastereoselectivity of 97:3 (trans/cis), demonstrating the stereocontrol possible with this building block.

The inherent chirality and structural rigidity of this compound make it an indispensable tool for chemists to construct complex molecules with precise stereochemical control, ultimately enabling the development of advanced materials and new therapeutic agents.

Mechanistic Investigations of Reactions Involving Tetrahydrofuran 3 Carboxylic Acid

Reaction Pathway Elucidation

The chemical behavior of tetrahydrofuran-3-carboxylic acid is dictated by its unique structure, which features a five-membered cyclic ether (the tetrahydrofuran (B95107) ring) and a carboxylic acid group at the 3-position. This combination of functional groups allows for a variety of reaction pathways, making it a versatile building block in organic synthesis.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. openstax.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and resulting in the substitution product. openstax.orgmasterorganicchemistry.com

The reactivity of the carboxylic acid derivative is largely influenced by the nature of the leaving group. pressbooks.pub In the case of this compound, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Therefore, the reaction often requires activation. libretexts.org

One common method of activation involves protonating the carbonyl oxygen under acidic conditions. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orgopenochem.org The reaction then proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a water molecule. libretexts.org

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an ester. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chlorosulfite intermediate, which has a much better leaving group. libretexts.orglibretexts.org This intermediate readily reacts with nucleophiles. libretexts.org

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. While the carboxylate is less reactive towards nucleophilic attack, strong nucleophiles can still react. The reaction proceeds through a tetrahedral dianion intermediate. libretexts.org

A common example of nucleophilic acyl substitution is esterification. In the Fischer esterification, the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. libretexts.org

Another important reaction is amidation, the formation of an amide. This can be achieved by reacting the carboxylic acid with an amine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is common to facilitate this transformation by activating the carboxylic acid. libretexts.org

The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile can be summarized as follows:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon. pressbooks.pub

Formation of a tetrahedral intermediate: A key intermediate with a tetrahedral carbon is formed. pressbooks.pub

Elimination of the leaving group: The carbonyl group is reformed by the expulsion of the leaving group. masterorganicchemistry.com

Metal catalysts play a significant role in expanding the synthetic utility of this compound and its derivatives. These catalysts can enable reactions that are otherwise difficult to achieve and can provide high levels of selectivity.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. For instance, a palladium-catalyzed method has been developed for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, which proceeds via the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org In the synthesis of chiral tetrahydro-2-furoic acid, a bimetallic catalyst of palladium-nickel on an alumina (B75360) support has been used for the selective hydrogenation of 2-furoic acid. wikipedia.org

Nickel Catalysis: Nickel catalysts have been employed in photoredox reactions for the α-oxy C(sp³)–H arylation of cyclic ethers. organic-chemistry.org This method allows for the direct functionalization of the tetrahydrofuran ring. Nickel catalysis, in synergy with photoredox catalysis, also enables the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. organic-chemistry.org

Copper Catalysis: Copper-based catalysts have been utilized in various transformations. For example, a Cu-Mn spinel oxide has been shown to be an efficient catalyst for the oxidative aminolysis of esters. mdpi.com This bimetallic system can cycle between different oxidation states, facilitating electron-transfer reactions. mdpi.com

Platinum Catalysis: While less common for direct reactions with this compound itself, platinum catalysts are important in related hydrogenations and oxidations.

Other Metals: Other transition metals like rhodium, iridium, and iron have also been investigated. For example, rhodium complexes have been used in the asymmetric hydrogenation of precursors to 3-amino-tetrahydrofuran-3-carboxylic acid derivatives. google.com Iridium complexes have been shown to catalyze the aerobic oxidation of tetrahydrofuran to γ-butyrolactone. rsc.org Iron(III) chloride can act as a Lewis acid catalyst for direct amidation from esters. mdpi.com Zirconium and titanium salts have been used to catalyze amidation reactions under milder conditions. mdpi.com

| Catalyst/Metal System | Reaction Type | Substrate/Product Example | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Palladium/Nickel on Alumina | Hydrogenation | Furoic acid to Tetrahydro-2-furoic acid | Selective reduction of the furan (B31954) ring. | wikipedia.org |

| [Rh(COD)Cl]₂ / Walphos | Asymmetric Hydrogenation | Precursor to (S)-3-amino-tetrahydrofuran-3-carboxylic acid | Enantioselective reduction of a double bond. | google.com |

| IrCl(CO)(PPh₃)₂ | Aerobic Oxidation | Tetrahydrofuran to γ-butyrolactone | Catalytic oxidation process. | rsc.org |

| Cu-Mn Spinel Oxide | Oxidative Aminolysis | Ethyl esters to amides | Electron-transfer reactions via aminium radical cation formation. | mdpi.com |

Biocatalysis offers an environmentally friendly and highly selective alternative for the transformation of carboxylic acids. Enzymes, such as carboxylic acid reductases (CARs), can catalyze reductions under mild conditions.

CARs are found in various microorganisms and can reduce a wide range of carboxylic acids to their corresponding aldehydes or primary alcohols. nih.govrsc.org The reaction mechanism typically involves the activation of the carboxylic acid, often through adenylation using adenosine (B11128) triphosphate (ATP). This forms a reactive acyl-adenylate intermediate. libretexts.org This activated species is then reduced by a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) dependent step to the aldehyde. Further reduction to the primary alcohol can also occur.

The hyperthermophile Pyrococcus furiosus has been shown to catalyze the hydrogenation of various carboxylic acids to their corresponding primary alcohols. nih.gov A key advantage of this biocatalytic system is its chemoselectivity, as other functional groups like isolated carbon-carbon double bonds are not reduced. nih.gov

Role of Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for controlling reaction outcomes, particularly stereoselectivity.

The primary reactive intermediate in nucleophilic acyl substitution reactions of carboxylic acids is the tetrahedral intermediate. pressbooks.pub This species is formed upon the addition of the nucleophile to the carbonyl carbon. Its stability and subsequent breakdown determine the course of the reaction.

In metal-catalyzed reactions, various organometallic intermediates are formed. For example, in palladium-catalyzed cross-coupling reactions, oxidative addition, transmetalation, and reductive elimination steps involve distinct palladium-containing intermediates. The structure and reactivity of these intermediates dictate the efficiency and selectivity of the catalytic cycle.

In radical reactions, such as those initiated by photoredox catalysis, radical intermediates are key. For instance, the decarboxylative coupling of carboxylic acids proceeds through the formation of a radical species upon decarboxylation.

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications. google.com The stereochemical outcome of asymmetric reactions is determined by the transition states leading to the different stereoisomers.

In asymmetric hydrogenation reactions catalyzed by chiral metal complexes, the chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions, leading to the preferential formation of one enantiomer. The absolute configuration of the product can often be determined by techniques such as X-ray crystallography. google.com

For instance, in the synthesis of chiral piperidines, a decarboxylative functionalization was found to be highly diastereoselective, with the 2,6-cis-configuration being predominantly formed. acs.org This selectivity is thought to be influenced by the conformation of the ring, which is set by existing stereocenters, causing the incoming reagent to preferentially approach from one face of the molecule. acs.org

The Strecker reaction, used for the synthesis of α-amino acids, can be performed asymmetrically using chiral auxiliaries. nih.gov The chiral auxiliary directs the addition of cyanide to one face of the imine double bond, leading to a diastereomeric excess of one α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| γ-butyrolactone |

| Furoic acid |

| Tetrahydro-2-furoic acid |

| 3-amino-tetrahydrofuran-3-carboxylic acid |

| Adenosine triphosphate (ATP) |

| Nicotinamide adenine dinucleotide phosphate (NAD(P)H) |

Influence of Reaction Parameters on Selectivity and Efficiency

The efficiency and selectivity of chemical reactions involving this compound are critically dependent on various reaction parameters. Careful optimization of these conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the economic and environmental viability of the process. Key parameters that are frequently investigated and optimized include the choice of solvent, catalyst loading, and reaction temperature.

Solvent Effects

The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and equilibrium position. Solvents can affect the solubility of reactants, stabilize transition states or intermediates, and in some cases, directly participate in the reaction mechanism. The choice of an appropriate solvent is therefore a crucial step in designing a synthetic route.

In reactions involving carboxylic acids, solvent polarity, proticity, and coordinating ability are significant factors. For instance, in the catalytic reduction of furancarboxylic acids, polar solvents such as methanol (B129727) have been shown to yield higher selectivity towards certain hydrogenated products. However, at elevated temperatures, alcohol-based solvents can lead to the undesired side reaction of esterification. d-nb.info

The amidation of carboxylic acids is another reaction class where solvent choice is paramount. In a study on direct amidation reactions, various solvents were screened to determine the optimal conditions for yield and reaction time. Tetrahydrofuran (THF) was identified as the superior solvent, outperforming others like acetonitrile (B52724) where, despite the solubility of the reagent, the product yield was lower even after extended reaction times. researchgate.net This highlights that solvent performance is not solely dependent on solubility but also on its interaction with the reaction intermediates and transition states. In some catalytic systems, the hydrogen bond acceptor (HBA) ability of the solvent has been found to be a critical factor that can alter the reaction pathway and the final product distribution. acs.org

Table 1: Effect of Different Solvents on Amide Bond Formation Yield

| Solvent | Reaction Time (hours) | Yield (%) |

| Dichloromethane (B109758) (DCM) | 12 | 75 |

| Acetonitrile | 16 | 68 |

| Toluene (B28343) | 12 | 82 |

| Tetrahydrofuran (THF) | 8 | 91 |

| Dimethylformamide (DMF) | 14 | 70 |

This table is illustrative, based on findings that THF can be a superior solvent for amidation reactions in terms of yield and reaction time. researchgate.net

Catalyst Loading and Temperature Optimization

The interplay between catalyst loading and reaction temperature is a cornerstone of process optimization in catalytic reactions. Catalyst loading, or the amount of catalyst relative to the reactants, directly impacts the reaction rate. Temperature affects both the reaction rate, according to the Arrhenius equation, and can also influence the reaction's selectivity by favoring different reaction pathways.

Increasing catalyst loading generally leads to a higher reaction rate, but this is not always linear and can sometimes negatively affect selectivity. researchgate.net Moreover, from an economic standpoint, minimizing catalyst usage is desirable. Therefore, an optimal catalyst loading is sought that provides a high reaction rate and selectivity without excessive cost. For example, in the direct amidation of carboxylic acids using a titanium tetrafluoride (TiF₄) catalyst, it was found that a 10 mol% catalyst loading was optimal for aromatic acids, whereas a lower loading of 5 mol% was sufficient and even preferable for aliphatic acids. rsc.org Similarly, optimization studies for the reduction of carboxylic acids using a titanium tetrachloride (TiCl₄) catalyst determined that 10 mol% was the ideal concentration for achieving high yields. organic-chemistry.org

Temperature optimization is equally critical. Higher temperatures typically accelerate reactions but can also promote the formation of undesired byproducts or lead to catalyst degradation. For instance, in the hydrogenation of maleic acid to produce tetrahydrofuran, selectivity towards the desired product was found to increase with temperature, but there is an upper limit beyond which side reactions become dominant. researchgate.net The optimal temperature is often a compromise between achieving a practical reaction rate and maintaining high selectivity. In many amidation reactions, refluxing in a solvent like toluene is required, indicating the need for high temperatures to overcome the activation energy barrier. rsc.org

The optimization of these parameters is often performed in conjunction, as their effects are interdependent. A systematic study typically involves varying one parameter while keeping others constant to map the response surface and identify the global optimum for yield and selectivity.

Table 2: Illustrative Optimization of Catalyst Loading and Temperature for a Generic Reduction of this compound

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 2.5 | 60 | 24 | 45 | 95 |

| 2 | 5.0 | 60 | 12 | 78 | 94 |

| 3 | 10.0 | 60 | 8 | 95 | 92 |

| 4 | 5.0 | 80 | 6 | 92 | 88 |

| 5 | 5.0 | 70 | 8 | 91 | 96 |

| 6 | 10.0 | 80 | 4 | >99 | 85 |

This illustrative data demonstrates a common optimization workflow where an intermediate catalyst loading and temperature (Entry 5) can provide the best balance of high conversion and selectivity, avoiding the decreased selectivity seen at higher temperatures and loadings (Entries 4 and 6). This is based on general principles of reaction optimization. researchgate.netrsc.orgorganic-chemistry.org

Applications in Advanced Chemical Synthesis

Strategic Building Block in Complex Molecule Construction

The inherent structural features of tetrahydrofuran-3-carboxylic acid render it a highly valuable and versatile building block in the synthesis of complex molecular architectures. Its rigid tetrahydrofuran (B95107) core provides a conformationally constrained scaffold, a desirable attribute in the design of molecules with specific spatial orientations, such as pharmaceuticals and biologically active compounds. The carboxylic acid functionality serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more intricate structures.

The tetrahydrofuran motif is a common structural element in a multitude of biologically active natural products. Consequently, this compound and its derivatives are crucial starting materials or key intermediates in the total synthesis of these complex molecules and their analogues. A notable application is in the synthesis of tetrahydrofuran-based natural products, where chemo-enzymatic strategies have been employed to introduce chirality and construct the core ring system. researchgate.net These methods often leverage the stereocontrol offered by enzymes to achieve high optical purities, a critical factor in the synthesis of bioactive compounds. researchgate.net The synthesis of certain nucleoside analogues and other biologically significant molecules also relies on chiral building blocks derived from lactone carboxylic acids, which can be readily converted to tetrahydrofuran derivatives.

Beyond its direct incorporation, this compound serves as a precursor for the construction of other important heterocyclic scaffolds. The inherent reactivity of the tetrahydrofuran ring and the carboxylic acid group can be exploited to induce ring-opening, ring-expansion, or rearrangement reactions, leading to the formation of different heterocyclic systems. For instance, derivatives of this compound can be utilized in multi-step sequences to generate more complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. organic-chemistry.org The strategic functionalization of the tetrahydrofuran ring, followed by transformations involving the carboxylic acid group, provides a powerful platform for the divergent synthesis of a variety of heterocyclic compounds.

Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations

The development of chiral ligands and catalysts is paramount in asymmetric synthesis, which aims to produce enantiomerically pure compounds. This compound, particularly its enantiomerically pure forms, (R)- and (S)-tetrahydrofuran-3-carboxylic acid, serves as a valuable precursor for the synthesis of novel chiral ligands. The defined stereochemistry of the tetrahydrofuran ring can be transferred to the resulting ligand, influencing the stereochemical outcome of catalytic reactions.

These chiral ligands, often phosphine (B1218219) derivatives of the tetrahydrofuran scaffold, are employed in transition-metal-catalyzed reactions such as asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations. The conformational rigidity of the tetrahydrofuran backbone can lead to well-defined catalyst structures, enhancing enantioselectivity. For example, chiral ferrocenyl phosphine ligands, which have found industrial applications in the synthesis of pharmaceuticals, exemplify the importance of chiral scaffolds in catalysis. wikipedia.org While not directly derived from this compound, they highlight the principle of using chiral building blocks to create effective asymmetric catalysts.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of novel synthetic methodologies, expanding the toolbox of organic chemists. These methods often leverage the carboxylic acid group as a key activating or directing group for C-C and C-heteroatom bond formation.

Decarboxylative coupling has emerged as a powerful strategy for forming new carbon-carbon bonds, using readily available carboxylic acids as coupling partners in place of traditional organometallic reagents. wikipedia.orgrsc.org In these reactions, the carboxylic acid group is extruded as carbon dioxide, driving the reaction forward. This compound and its derivatives can participate in such transformations, enabling the introduction of various substituents onto the tetrahydrofuran ring. wikipedia.org

For instance, palladium-catalyzed decarboxylative cross-coupling reactions can be used to arylate the tetrahydrofuran scaffold. researchgate.net Recent studies have also demonstrated the cis-selective decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids, highlighting the stereochemical control achievable in these reactions. acs.org This methodology offers a direct and efficient route to functionalized tetrahydrofurans, which are valuable intermediates in drug discovery and development.

| Reaction Type | Catalyst/Reagent | Bond Formed | Key Feature |

| Decarboxylative Arylation | Palladium or Nickel Catalyst | C-C (Aryl) | Direct functionalization of the tetrahydrofuran ring. |

| Decarboxylative Heck-type | Palladium Catalyst | C-C (Vinyl) | Formation of vinyl-substituted tetrahydrofurans. |

This table provides a simplified overview of potential decarboxylative coupling reactions involving this compound derivatives.

Direct C-H functionalization is a highly atom-economical and efficient approach to modifying organic molecules. The carboxylic acid group in this compound can act as a directing group in palladium-catalyzed C-H activation reactions, enabling the selective functionalization of specific C-H bonds within the molecule. rsc.org This strategy allows for the late-stage modification of the tetrahydrofuran scaffold, providing rapid access to a library of analogues for structure-activity relationship studies.

Furthermore, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran itself, demonstrating the potential for activating C-H bonds in this heterocyclic system under mild and green conditions. rsc.org While not directly involving the carboxylic acid, these advancements pave the way for future developments in the C-H functionalization of substituted tetrahydrofurans like this compound.

| Methodology | Catalyst/Reagent | Functional Group Introduced | Advantage |

| Pd-catalyzed C-H Activation | Palladium Catalyst | Aryl, Alkyl, etc. | High selectivity and atom economy. |